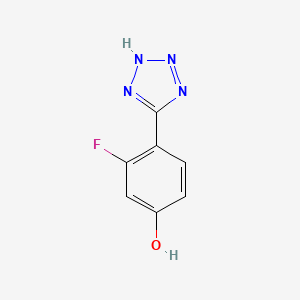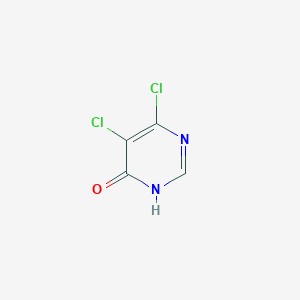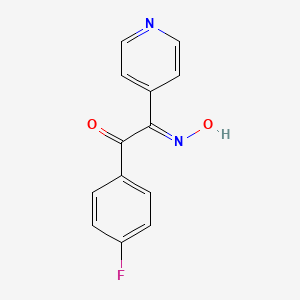
3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol” is 1S/C7H5FN4O/c8-6-3-5(13)1-2-7(6)12-4-9-10-11-12/h1-4,13H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The molecular weight of “3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol” is 180.14 g/mol . It is a powder at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to material safety data sheets (MSDS) or other specialized resources.Aplicaciones Científicas De Investigación
Antibacterial Properties
The compound has been studied for its potential in combating bacterial infections. A series of amides derived from 3-Fluoro-4-(1H-tetrazol-5-yl)phenol have shown significant in vitro antibacterial activity against both gram-negative and gram-positive bacterial strains . For instance, certain derivatives exhibited potent activity against Enterobacter aerogenes and Bacillus subtilis , with minimum inhibitory concentration (MIC) values indicating their effectiveness as antibacterial agents . This suggests that the compound could be a valuable addition to the arsenal of antibiotics, especially in an era where antibiotic resistance is a growing concern.
Enzyme Inhibition
The tetrazole derivatives of this compound have been explored as DNA Gyrase enzyme inhibitors . DNA Gyrase is essential for bacterial DNA replication, and its inhibition can halt the growth of bacteria. Molecular docking simulation studies have identified ligands within the compound’s structure responsible for this antibacterial activity, indicating its potential as a target for novel antibacterial drugs .
Drug Design
Heterocyclic motifs like tetrazoles are considered promising for drug design due to their extensive range of potential applications. The presence of the tetrazole group in 3-Fluoro-4-(1H-tetrazol-5-yl)phenol makes it an interesting candidate for the development of new drugs, particularly those targeting resistant bacterial strains .
Antiviral Activity
While not directly linked to 3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol, indole derivatives, which share a similar heterocyclic structure, have shown various biological activities, including antiviral properties . This suggests that further research into the antiviral capabilities of tetrazole-containing compounds like 3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol could be fruitful.
Agricultural Chemistry
Compounds with fluorinated structures, similar to 3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol, have been used as starting materials for the synthesis of herbicides and insecticides . Their stability and reactivity make them suitable candidates for developing new agrochemicals that are more effective and environmentally friendly.
Cancer Therapy
Arylboronic acids, which can be structurally related to the compound , have found applications in cancer treatment, such as in boron neutron capture therapy and drug transport polymers . This indicates the potential for 3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol to be used in similar therapeutic approaches.
Propiedades
IUPAC Name |
3-fluoro-4-(2H-tetrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4O/c8-6-3-4(13)1-2-5(6)7-9-11-12-10-7/h1-3,13H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVLRBJYDKMSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418191.png)
![7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418192.png)
![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1418193.png)

![ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1418197.png)
![2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B1418199.png)


![2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1418207.png)
![Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418208.png)


